4-(3-Bromopropyl)morpholine hydrochloride
Overview
Description
4-(3-Bromopropyl)morpholine hydrochloride: is a halogenated alkyl morpholine derivative. It is frequently employed as an alkylating agent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The morpholine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Scientific Research Applications
4-(3-Bromopropyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an alkylating agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)morpholine hydrochloride primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing the 3-bromopropyl group .
Comparison with Similar Compounds
- 4-(3-Chloropropyl)morpholine hydrochloride
- 4-(3-Iodopropyl)morpholine hydrochloride
- 4-(3-Fluoropropyl)morpholine hydrochloride
Comparison: 4-(3-Bromopropyl)morpholine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various synthetic applications. This reactivity profile allows for selective and controlled modifications in chemical synthesis .
Properties
IUPAC Name |
4-(3-bromopropyl)morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAGPCROCJNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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